7-Deaza-2',3'-dideoxyadenosine
Overview
Description
7-Deaza-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks the 7-nitrogen atom in the purine ring, which is replaced by a carbon atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 7-Deaza-2’,3’-dideoxyadenosine is the human immunodeficiency virus (HIV) . This compound has been used as an immunodeficiency agent .
Mode of Action
7-Deaza-2’,3’-dideoxyadenosine, also known as 7DDAD, inhibits the replication of HIV . It is a prodrug that is converted to adenosine after it enters the cell . This conversion prevents DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 7-Deaza-2’,3’-dideoxyadenosine is the replication of the HIV genome . By inhibiting DNA synthesis, 7DDAD profoundly suppresses the replication of the viral genome within the infected host .
Pharmacokinetics
As a prodrug, it is converted to adenosine after entering the cell . This conversion is crucial for its bioavailability and its ability to inhibit DNA synthesis .
Result of Action
The molecular and cellular effects of 7-Deaza-2’,3’-dideoxyadenosine’s action include the inhibition of HIV replication and the prevention of DNA synthesis . This results in the attenuation of the severity and progression of viral infections such as HIV .
Biochemical Analysis
Biochemical Properties
7-Deaza-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV . By inhibiting reverse transcriptase, 7-Deaza-2’,3’-dideoxyadenosine prevents the synthesis of viral DNA from RNA templates, thereby halting viral replication . Additionally, this compound can be incorporated into DNA during replication, leading to chain termination due to the absence of the 3’ hydroxyl group.
Cellular Effects
The effects of 7-Deaza-2’,3’-dideoxyadenosine on various cell types and cellular processes are profound. In HIV-infected cells, it effectively inhibits viral replication, reducing the viral load and preventing the progression of the infection . This compound also impacts cellular metabolism by interfering with DNA synthesis, which can lead to apoptosis in rapidly dividing cells, such as cancer cells. Furthermore, 7-Deaza-2’,3’-dideoxyadenosine has been shown to influence cell signaling pathways and gene expression, contributing to its antiviral and anticancer activities .
Molecular Mechanism
At the molecular level, 7-Deaza-2’,3’-dideoxyadenosine exerts its effects primarily through the inhibition of reverse transcriptase and the incorporation into DNA, leading to chain termination . The compound binds to the active site of reverse transcriptase, preventing the enzyme from catalyzing the synthesis of viral DNA . Additionally, its incorporation into DNA disrupts the elongation process, as the absence of the 3’ hydroxyl group prevents the addition of subsequent nucleotides. This dual mechanism of action makes 7-Deaza-2’,3’-dideoxyadenosine a potent antiviral and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’,3’-dideoxyadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-Deaza-2’,3’-dideoxyadenosine maintains its antiviral and anticancer activities in vitro, although its efficacy may decrease with prolonged exposure . Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Deaza-2’,3’-dideoxyadenosine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication and reduces tumor growth without causing significant toxicity . At higher doses, 7-Deaza-2’,3’-dideoxyadenosine can exhibit toxic effects, including hepatotoxicity and myelosuppression. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
7-Deaza-2’,3’-dideoxyadenosine is involved in several metabolic pathways, primarily related to its activation and incorporation into DNA . The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA . This process involves interactions with enzymes such as adenosine kinase and deoxycytidine kinase. Additionally, 7-Deaza-2’,3’-dideoxyadenosine can affect metabolic flux and metabolite levels by disrupting DNA synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, 7-Deaza-2’,3’-dideoxyadenosine is transported and distributed through various mechanisms. The compound can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 7-Deaza-2’,3’-dideoxyadenosine can interact with binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s therapeutic efficacy, as they determine its availability and activity within target cells.
Subcellular Localization
The subcellular localization of 7-Deaza-2’,3’-dideoxyadenosine is primarily within the nucleus, where it exerts its effects on DNA synthesis and replication . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s activity, as they ensure that 7-Deaza-2’,3’-dideoxyadenosine reaches its intended targets within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of adenosine or its derivatives. One common method includes the use of 7-deazapurine intermediates, which are then subjected to glycosylation reactions to attach the deoxyribose sugar. The reaction conditions often involve the use of strong acids or bases, and the process may require protection and deprotection steps to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’,3’-dideoxyadenosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques to achieve the desired level of purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products: The major products formed from these reactions include various substituted derivatives of 7-Deaza-2’,3’-dideoxyadenosine, which can be further utilized in biochemical and pharmacological studies .
Scientific Research Applications
7-Deaza-2’,3’-dideoxyadenosine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of viral replication.
7-Deaza-2’-deoxyadenosine: Similar to 7-Deaza-2’,3’-dideoxyadenosine but retains the 2’ hydroxyl group, affecting its biological activity.
8-Aza-7-deaza-2’,3’-dideoxyadenosine: Contains additional modifications that enhance its antiviral properties.
Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to the absence of the 7-nitrogen atom and the 2’ and 3’ hydroxyl groups. These structural modifications confer distinct chemical and biological properties, making it a valuable tool in various research applications. Its ability to act as a chain terminator and inhibit nucleic acid synthesis sets it apart from other nucleoside analogs .
Properties
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-30-3 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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